2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
"2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse chemical and physical properties. This compound, like its relatives, has been the subject of various studies due to its interesting molecular structure and potential applications.
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines, including the 2,5,7-trimethyl variant, can be synthesized through various methods. A notable approach involves a one-pot route for regioselective synthesis through a microwave-assisted process. This method includes a cyclocondensation reaction followed by formylation with an iminium salt moiety (Vilsmeyer-Haack reagent) (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been analyzed through NMR measurements and X-ray diffraction analysis. These techniques have elucidated the structure and regioselectivity of the reactions involved in their synthesis (Castillo, Tigreros, & Portilla, 2018).
Chemical Reactions and Properties
In studies of pyrazolo[1,5-a]pyrimidine derivatives, various chemical reactions and properties have been observed. For example, reactions with heterocyclic amidines and β-bifunctional reagents have been used to synthesize new derivatives of aminopyrazolo[1,5-a]pyrimidines (Kandeel, Baghos, Mohareb, & Elnagdi, 1983).
Scientific Research Applications
-
Chemical Research
- “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . The specific applications and experimental procedures are not provided .
- “2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is another derivative with a CAS Number: 1158269-53-4 . The specific applications and experimental procedures are not provided .
-
Fluorophores Research
- A research paper titled “Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive…” discusses the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1 H-pyrazol-5-amine under MWI at 180 °C . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .
-
Chemical Research
-
Cancer Research
-
Medicinal Chemistry
-
Fluorophores Research
-
Pharmaceutical Research
-
Anticancer Research
Safety And Hazards
While specific safety and hazard information for “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is not available in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, one related compound, “2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, is classified as an irritant .
Future Directions
properties
IUPAC Name |
2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVBAPBWJKFPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394165 | |
Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
112581-74-5 | |
Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.